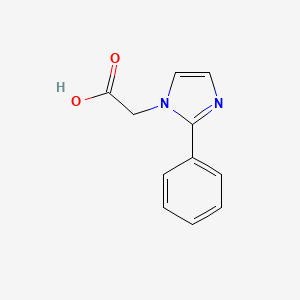

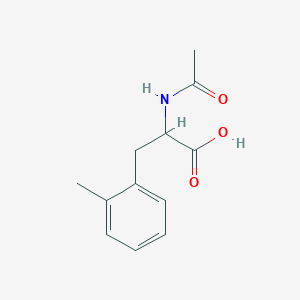

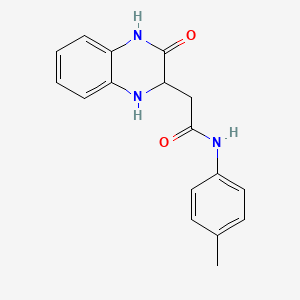

![molecular formula C6H8N2O4S2 B1351581 {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid CAS No. 62557-05-5](/img/structure/B1351581.png)

{2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid

Übersicht

Beschreibung

{2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid, abbreviated as MTA, is a compound with a wide range of applications in scientific research. It is a derivative of acetic acid and is an important tool for biochemistry and physiology research. MTA is a versatile compound that has been used in a variety of experiments, including those involving enzymatic activity, metabolism, and protein-protein interactions. It has been used to study the structure and function of proteins, as well as to study the effects of various drugs and toxins on the body. MTA is a valuable tool for researchers in the fields of biochemistry and physiology, and its applications are growing.

Wissenschaftliche Forschungsanwendungen

Sulfonamides Research and Applications

Sulfonamides have been a cornerstone in medicinal chemistry, with a wide range of applications from antimicrobial agents to anticancer and antiglaucoma drugs. The sulfonamide group's versatility has led to the development of novel drugs incorporating this functional group, such as apricoxib and pazopanib. These drugs demonstrate significant antitumor activity, with pazopanib targeting multiple receptors involved in tumorigenesis (Carta, Scozzafava, & Supuran, 2012). The exploration of sulfonamides for selective antiglaucoma drugs and antitumor agents indicates a fertile area of research that could encompass derivatives like "{2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid".

Thiazole Derivatives in Scientific Research

Thiazole derivatives, characterized by their heterocyclic structure containing sulfur and nitrogen, are noteworthy for their diverse biological activities. Synthesis and structural modification of thiazole derivatives have led to compounds with potential as antioxidants, anti-inflammatory, and antimicrobial agents. For instance, novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones have been synthesized, offering insights into the conformation and reactivity of such compounds (Issac & Tierney, 1996). This highlights the potential for {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid to serve in roles ranging from industrial applications to therapeutic agents, given the broad utility of thiazole cores in medicinal chemistry.

Wirkmechanismus

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

It’s worth noting that similar compounds have shown a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid might interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

For example, indole derivatives have been found to be involved in the biosynthesis pathway of branched-chain amino acids .

Pharmacokinetics

Similar compounds have been found to exhibit good anti-inflammatory activity with excessive selectivity towards cox-2 , suggesting that they may have favorable pharmacokinetic properties.

Result of Action

Similar compounds have shown good anti-inflammatory activity with excessive selectivity towards cox-2 , suggesting that this compound may also have anti-inflammatory effects.

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the presence of other compounds, ph, temperature, and more .

Eigenschaften

IUPAC Name |

2-[2-(methanesulfonamido)-1,3-thiazol-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O4S2/c1-14(11,12)8-6-7-4(3-13-6)2-5(9)10/h3H,2H2,1H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOYGOEJLNFZKGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=NC(=CS1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390174 | |

| Record name | {2-[(Methanesulfonyl)amino]-1,3-thiazol-4-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid | |

CAS RN |

62557-05-5 | |

| Record name | {2-[(Methanesulfonyl)amino]-1,3-thiazol-4-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-methanesulfonamido-1,3-thiazol-4-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[1-(4-methoxyphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1351508.png)

![3-(Piperidin-1-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1351538.png)

![2-[1-(4-Ethoxy-phenyl)-ethylamino]-ethanol](/img/structure/B1351546.png)